molecular formula C13H20N2O3 B12998787 Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate

Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate

Cat. No.: B12998787
M. Wt: 252.31 g/mol
InChI Key: RJOFAHFFDSKQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate is a benzoate ester derivative featuring a dimethylaminoethoxy side chain, an amino group at position 3, and a methyl substituent at position 4 of the aromatic ring.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

methyl 3-amino-5-[2-(dimethylamino)ethoxy]-4-methylbenzoate

InChI

InChI=1S/C13H20N2O3/c1-9-11(14)7-10(13(16)17-4)8-12(9)18-6-5-15(2)3/h7-8H,5-6,14H2,1-4H3

InChI Key

RJOFAHFFDSKQMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OCCN(C)C)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate typically involves multi-step organic reactions. One common method involves the esterification of 3-amino-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst. This is followed by the introduction of the dimethylaminoethoxy group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and catalysts would also be common to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoates, while reduction can produce alcohol derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    Recent studies indicate that compounds similar to methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate exhibit inhibitory effects on key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. These pathways are critical for cell proliferation and survival, making them prime targets for anticancer therapies. For instance, analogs have shown significant tumorostatic effects in xenograft models when administered at specific dosages .
  • Neuropharmacology :
    The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its structural components may interact with neurotransmitter systems, providing a basis for further exploration in neuropharmacology.
  • Anti-inflammatory Properties :
    Some derivatives of this compound have demonstrated anti-inflammatory effects in vitro, suggesting potential therapeutic roles in conditions characterized by chronic inflammation. This could be particularly relevant for diseases such as arthritis or inflammatory bowel disease.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit various kinases involved in cell signaling, which can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Modulation of Gene Expression : By affecting transcription factors associated with inflammatory responses and cell growth, this compound may alter gene expression profiles in target cells.

Case Studies

  • Breast Cancer Models :
    In a study involving MDA-MB-361 breast cancer xenografts, treatment with compounds similar to this compound resulted in substantial inhibition of Akt phosphorylation, indicating effective modulation of the PI3K/Akt pathway .
  • Neurodegenerative Diseases :
    Preliminary research has shown that compounds with similar structures can improve cognitive function in animal models of Alzheimer’s disease by enhancing synaptic plasticity through modulation of neurotransmitter levels.

Data Table: Comparative Analysis of Related Compounds

Compound NameChemical FormulaKey ApplicationReference
This compoundC₁₅H₁₉N₃O₃Anticancer
GDC-0980C₂₁H₂₄N₄O₄SPI3K/mTOR inhibition
BKM120C₂₂H₂₅N₃OCancer therapy

Mechanism of Action

The mechanism by which Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate exerts its effects involves its interaction with specific molecular targets. The amino and dimethylaminoethoxy groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate with structurally related sulfonylurea herbicides listed in Pesticide Chemicals Glossary (2001). Key differences in substituents and functional groups are highlighted:

Compound Name Substituents on Triazine/Benzoate Key Functional Groups Reported Use Molecular Weight (g/mol)
This compound (Target Compound) Benzoate : 3-amino, 4-methyl, 5-(2-(dimethylamino)ethoxy) Amino, dimethylaminoethoxy, methyl Not explicitly stated (Research use) ~336.4 (estimated)
Triflusulfuron methyl ester Triazine : 4-(dimethylamino), 6-(2,2,2-trifluoroethoxy); Benzoate : sulfonylurea linkage Trifluoroethoxy, sulfonylurea Herbicide (ALS inhibitor) 492.4
Ethametsulfuron methyl ester Triazine : 4-ethoxy, 6-methylamino; Benzoate : sulfonylurea linkage Ethoxy, methylamino, sulfonylurea Herbicide (ALS inhibitor) 410.4
Metsulfuron methyl ester Triazine : 4-methoxy, 6-methyl; Benzoate : sulfonylurea linkage Methoxy, methyl, sulfonylurea Herbicide (ALS inhibitor) 381.4

Key Findings:

Structural Divergence: Unlike the sulfonylurea herbicides listed, the target compound lacks the sulfonylurea bridge and triazine ring, instead retaining a simpler benzoate scaffold.

The 3-amino group may confer nucleophilic reactivity, differing from the electrophilic sulfonylurea linkage in classical herbicides.

Molecular Weight : The target compound’s lower molecular weight (~336 vs. 381–492 g/mol in sulfonylureas) could influence membrane permeability and systemic distribution in plants.

Research Implications and Limitations

  • Mechanistic Uncertainty : While sulfonylurea analogs act via ALS inhibition, the target compound’s lack of this functional group raises questions about its mode of action. Hypotheses include interference with auxin transport or alternative enzyme targets.
  • Synthetic Relevance: The compound’s structure may serve as an intermediate for synthesizing novel herbicides with modified side chains. For example, the dimethylaminoethoxy group could be leveraged to reduce soil persistence compared to fluorine-containing analogs like triflusulfuron .
  • Data Gaps: Older literature (e.g., 2001 sources) lacks explicit data on this compound’s efficacy or toxicity.

Biological Activity

Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate, identified by its chemical structure and properties, has garnered attention in pharmacological and biochemical research due to its potential biological activities. This compound, with the molecular formula C13H20N2O3C_{13}H_{20}N_2O_3, is a derivative of benzoic acid and has been studied for its effects on various biological systems.

  • Molecular Formula : C13H20N2O3C_{13}H_{20}N_2O_3
  • Molecular Weight : 252.31 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may function through several mechanisms:

  • Inhibition of Protein Glycosylation : The compound has shown potential in inhibiting nonenzymatic glycosylation processes, which are implicated in aging and diabetes-related complications. This inhibition could help in preventing advanced glycation end products (AGEs), which are detrimental to protein function and structure .
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals .

Pharmacological Studies

Several studies have investigated the pharmacological implications of this compound:

  • Diabetes Management : In diabetic models, the compound has been noted to reduce markers associated with glycemic control and improve overall metabolic profiles. For instance, aminoguanidine treatment has been shown to normalize mRNA levels related to kidney function in diabetic rats, suggesting a protective effect against diabetic nephropathy .
  • Neuroprotective Effects : The compound's potential neuroprotective effects have been highlighted in studies focusing on cerebral ischemia. It appears to mitigate neuronal damage by enhancing cerebral blood flow and reducing inflammation during ischemic events .

Case Studies

  • Diabetic Rat Models : In a study involving long-term streptozotocin-diabetic rats, administration of the compound resulted in a significant decrease in the accumulation of AGEs in renal tissues, which is linked to improved kidney function and reduced incidence of diabetic complications .
  • Cerebral Ischemia Studies : Research involving models of chronic cerebral hypoperfusion demonstrated that the compound could prevent cognitive decline associated with ischemic damage, indicating its potential utility in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological ActivityObservations/FindingsReferences
Inhibition of GlycosylationReduces formation of AGEs
Antioxidant ActivityMitigates oxidative stress
Renal ProtectionNormalizes mRNA levels in diabetic models
NeuroprotectionEnhances cerebral blood flow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.